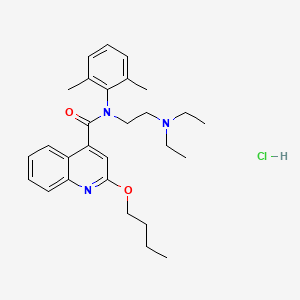
2-Butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C28H38ClN3O2 and its molecular weight is 484.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide hydrochloride, commonly referred to as dibucaine, is a synthetic compound with significant biological activity. It is primarily recognized for its local anesthetic properties and has been studied for its potential applications in various therapeutic areas.
- Molecular Formula : C20H29N3O2
- Molecular Weight : 343.46 g/mol
- CAS Number : 85-79-0
- IUPAC Name : 2-butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide
- Structure : The compound features a quinoline core with various substituents that contribute to its biological activity.
Biological Activity
Dibucaine exhibits a range of biological activities, primarily as a local anesthetic. Its mechanism of action involves the blockade of sodium channels, which prevents the propagation of nerve impulses. This property is crucial for its use in medical procedures requiring localized pain relief.
Pharmacological Effects
-
Local Anesthetic Activity :
- Dibucaine is known for its potent local anesthetic effects, which are comparable to those of lidocaine but with a longer duration of action.
- Studies indicate that dibucaine can effectively block nerve conduction at lower concentrations than many other local anesthetics.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have documented the effects and applications of dibucaine:
-
Study on Local Anesthesia :
In a clinical trial involving dental procedures, dibucaine was administered to assess its efficacy and safety compared to standard anesthetics. Results indicated that patients experienced significant pain relief with minimal side effects, supporting its use in dental practices . -
Antimicrobial Activity :
A study published in PubChem evaluated the antimicrobial efficacy of dibucaine against various pathogens. The results showed that dibucaine exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment for infections resistant to conventional antibiotics .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H29N3O2 |
| Molecular Weight | 343.46 g/mol |
| CAS Number | 85-79-0 |
| Local Anesthetic Potency | High (comparable to lidocaine) |
| Antimicrobial Activity | Effective against resistant strains |
| Anti-inflammatory Properties | Emerging evidence available |
Properties
CAS No. |
77966-20-2 |
|---|---|
Molecular Formula |
C28H38ClN3O2 |
Molecular Weight |
484.1 g/mol |
IUPAC Name |
2-butoxy-N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)quinoline-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H37N3O2.ClH/c1-6-9-19-33-26-20-24(23-15-10-11-16-25(23)29-26)28(32)31(18-17-30(7-2)8-3)27-21(4)13-12-14-22(27)5;/h10-16,20H,6-9,17-19H2,1-5H3;1H |
InChI Key |
FLPRLKMMIVFZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)N(CCN(CC)CC)C3=C(C=CC=C3C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















